Guanosine

Vue d'ensemble

Description

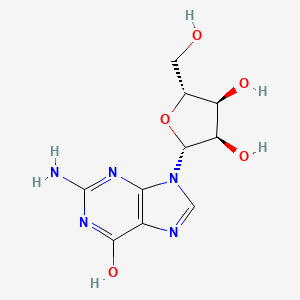

La guanosine est un nucléoside purique composé de guanine attachée à un cycle ribose (ribofuranose) par une liaison β-N9-glycosidique . Elle joue un rôle crucial dans divers processus biochimiques, notamment la synthèse des acides nucléiques et des protéines, la photosynthèse, la contraction musculaire et la transduction du signal intracellulaire . La this compound est également connue pour ses propriétés neuroprotectrices, réduisant la neuroinflammation, le stress oxydatif et l'excitotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La guanosine peut être synthétisée par synthèse chimique, hydrolyse enzymatique de l'ARN et fermentation microbienne . La synthèse de novo de la this compound implique 13 étapes à partir du pyrophosphate de 5′-phosphoribosyle (PRPP) et comprend des précurseurs tels que le bicarbonate, la glycine, l'aspartate, la glutamine, le ribose-5′-phosphate (R5P) et certains cofacteurs . Dans la voie de récupération, les phosphoribosyltransférases catalysent les bases nucléiques pour générer des nucléotides .

Méthodes de production industrielle

La fermentation microbienne est l'approche la plus couramment utilisée pour la production industrielle de la this compound . Cette méthode implique l'utilisation de souches d'Escherichia coli modifiées génétiquement, qui ont été optimisées par ingénierie métabolique combinatoire pour augmenter l'accumulation de this compound . Le processus de fermentation peut atteindre des titres élevés de this compound, ce qui en fait une méthode rentable pour la production à grande échelle .

Analyse Des Réactions Chimiques

Chemical Reactions of Guanosine

This compound undergoes various chemical reactions, primarily involving its hydroxyl groups and the nitrogen atoms in the guanine base. These reactions can be categorized into several types:

2.1. Alkylation Reactions

Recent studies have demonstrated efficient site-selective alkylation at the C8-position of guanines in this compound. This reaction utilizes photo-mediated Minisci reactions, which enhance yields through the formation of alkyl radicals via boronic acid catechol ester derivatives. This method has significant implications for modifying nucleosides and oligonucleotides .

2.2. Hydrogen Abstraction Reactions

Hydrogen abstraction is a fundamental reaction pathway for this compound, particularly when interacting with radicals such as hydroxyl radicals. Theoretical studies indicate that hydrogen abstraction occurs predominantly at specific sites on the this compound molecule, with varying activation energies depending on the hydrogen atom involved:

-

C1′: Forward Energy Barrier = 11.229 kJ/mol

-

C2′: Forward Energy Barrier = -1.764 kJ/mol

-

C3′: Forward Energy Barrier = 11.959 kJ/mol

These reactions are crucial in understanding radiation damage mechanisms and oxidative stress responses in biological systems .

2.3. Mechanochemical Degradation

This compound can also undergo mechanochemical degradation facilitated by metal ions such as nickel and carbonate under shock conditions. This process involves ribose ring-opening mechanisms, leading to the formation of nucleobase moieties from ribonucleosides. The degradation pathways were analyzed using density functional theory (DFT), revealing the energetic viability of these reactions .

3.1. Reaction Pathways with Hydroxyl Radicals

The interaction of hydroxyl radicals with this compound leads to several reaction pathways, including:

-

H/D Exchange: This pathway is significant at lower collision energies.

-

Keto-Enol Isomerization: At higher collision energies, this pathway becomes dominant, indicating complex formation during the early stages of reaction.

The presence of water molecules can facilitate these reactions by acting as proton shuttles, enhancing reactivity at specific sites on the this compound molecule .

3.2. DFT Calculations and Energetics

Theoretical calculations provide insights into the Gibbs free energy changes associated with hydrogen abstraction reactions in this compound:

-

The calculated changes in Gibbs free energy indicate that these reactions have low activation barriers, suggesting they are kinetically favorable.

Applications De Recherche Scientifique

Neurobiological Applications

1.1 Neuroprotection and Neurotrophic Effects

Guanosine has been extensively studied for its neuroprotective properties. Research indicates that it can prevent neuronal damage in various models of neurodegeneration, including ischemia and neuroinflammatory conditions. For instance, this compound treatment has shown to enhance glutamate uptake and promote neuronal survival in models of spinal cord injury and cerebral ischemia .

A study highlighted that this compound administration increased the number of dividing cells and stimulated neurogenesis in the hippocampal dentate gyrus of rodent models, suggesting its potential as a therapeutic agent for conditions like Alzheimer’s disease and Parkinson’s disease . Moreover, this compound's ability to modulate glutamate transporters may help mitigate excitotoxicity associated with neurodegenerative diseases .

1.2 Antidepressant-Like Effects

Recent studies have demonstrated that this compound exhibits fast-acting antidepressant-like effects comparable to those of ketamine. In animal models, a single injection of this compound reversed anhedonic behavior and cognitive impairments induced by olfactory bulbectomy, suggesting its potential role in treating major depressive disorder .

Cancer Therapeutics

2.1 Differentiation Induction in Tumor Cells

This compound has been investigated for its ability to induce differentiation in cancer cells, particularly neuroblastoma. In vitro studies have shown that this compound promotes neuron-like differentiation in human neuroblastoma SH-SY5Y cells in a concentration-dependent manner . This differentiation effect is thought to be mediated through pathways involving protein kinase C and soluble guanylate cyclase, highlighting this compound's potential as a therapeutic agent in cancer treatment .

Additionally, this compound has been reported to inhibit cell motility in melanoma cells, thereby reducing malignancy and suggesting its utility as an adjunct therapy in cancer management .

Drug Delivery Systems

3.1 Supramolecular Hydrogels

This compound-derived supramolecular hydrogels have emerged as promising materials for drug delivery applications due to their unique self-assembly properties. These hydrogels can encapsulate therapeutic agents and provide controlled release, making them suitable for targeted therapy . However, challenges such as poor longevity and the necessity for excess cations remain barriers to their widespread application .

Summary Table: Applications of this compound

Mécanisme D'action

Guanosine exerts its effects through the activation of several intracellular signaling pathways and interactions with the adenosinergic system . It stimulates neuroprotective and regenerative processes in the central nervous system by reducing neuroinflammation, oxidative stress, and excitotoxicity . This compound can also be phosphorylated to form GMP, cGMP, GDP, and GTP, which are involved in various signal transduction pathways .

Comparaison Avec Des Composés Similaires

La guanosine est structurellement similaire à d'autres nucléosides puriques tels que l'adénosine, l'inosine et la xanthosine . La this compound est unique en sa capacité à former du cGMP, qui joue un rôle essentiel dans la transduction du signal intracellulaire . Les composés similaires comprennent:

Adénosine: Impliquée dans le transfert d'énergie et la transduction du signal.

Inosine: Fonctionne dans le métabolisme des purines et possède des propriétés neuroprotectrices.

Xanthosine: Impliquée dans le métabolisme des purines et peut être convertie en acide urique.

La capacité unique de la this compound à former du cGMP et ses propriétés neuroprotectrices en font un composé précieux dans la recherche scientifique et les applications thérapeutiques .

Activité Biologique

Guanosine, a purine nucleoside formed by the attachment of guanine to ribofuranose, has garnered significant attention in recent years due to its diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its neuroprotective effects, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is classified as a fundamental metabolite and plays a crucial role in various physiological processes. It can be metabolized into guanine and further into other metabolites such as xanthine and uric acid. The metabolism and distribution of this compound are essential for understanding its biological effects.

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective properties of this compound in various animal models. Key findings include:

- Neurite Outgrowth : this compound promotes neurite outgrowth in neuroblastoma cell lines, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Excitotoxicity Prevention : It has been shown to prevent excitotoxicity-induced seizures by inhibiting synaptosomal glutamate release .

- Oxidative Stress Mitigation : this compound helps in preventing oxidative damage and mitochondrial dysfunction, which are critical factors in CNS disorders .

The biological activity of this compound is mediated through several mechanisms:

- Modulation of Glutamate Transport : this compound influences glutamate transporter activity, which is vital for maintaining neurotransmitter balance in the synaptic cleft .

- Interaction with Purinergic Receptors : Although this compound is not a potent ligand for P1 receptors, it can modulate their activity indirectly through interactions with the adenosinergic system .

- Release of Neurotrophic Factors : this compound stimulates astrocytic release of neurotrophic factors such as nerve growth factor (NGF) and fibroblast growth factor 2 (FGF-2), promoting neuronal survival and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound reveal its rapid metabolism and distribution within the body:

- Following systemic administration, this compound levels peak in plasma within 90 minutes, with significant accumulation in the CNS observed as early as 7.5 minutes post-administration .

- The compound undergoes metabolism via purine nucleoside phosphorylase (PNP), which converts it into guanine, affecting its biological activity .

Research Findings and Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In an experiment involving rats treated with this compound over six weeks, researchers noted elevated levels of xanthine and adenosine in plasma, indicating effective metabolism and potential therapeutic benefits for CNS disorders .

- Case Study 2 : A study on human neuroblastoma cells showed that this compound enhances neuron-like differentiation through specific signaling pathways that do not involve phosphoinositide 3-kinase but are sensitive to protein kinase C inhibitors .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31744-85-1 | |

| Record name | Polyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31744-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00893055 | |

| Record name | Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL at 18 °C | |

| Record name | Guanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-00-3 | |

| Record name | Guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12133JR80S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °C | |

| Record name | Guanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.